Hydroxymethyl 5-nitro-2-furyl ketone semicarbazone

Catalog No.
S13406755
CAS No.
90000-62-7
M.F
C7H8N4O5
M. Wt
228.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxymethyl 5-nitro-2-furyl ketone semicarbazone

CAS Number

90000-62-7

Product Name

Hydroxymethyl 5-nitro-2-furyl ketone semicarbazone

IUPAC Name

[(Z)-[2-hydroxy-1-(5-nitrofuran-2-yl)ethylidene]amino]urea

Molecular Formula

C7H8N4O5

Molecular Weight

228.16 g/mol

InChI

InChI=1S/C7H8N4O5/c8-7(13)10-9-4(3-12)5-1-2-6(16-5)11(14)15/h1-2,12H,3H2,(H3,8,10,13)/b9-4-

InChI Key

WQKNUJXZXQMAKZ-WTKPLQERSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=NNC(=O)N)CO

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C(=N\NC(=O)N)/CO

Hydroxymethyl 5-nitro-2-furyl ketone semicarbazone is a chemical compound with the molecular formula C₇H₈N₄O₅. It is characterized by the presence of a hydroxymethyl group, a nitro group, and a furan ring, which contribute to its unique chemical properties. The compound is derived from 5-nitro-2-furaldehyde and semicarbazone, making it part of a broader class of semicarbazones that are known for their diverse biological activities and potential applications in medicinal chemistry and organic synthesis .

Typical of semicarbazones, including:

  • Condensation Reactions: The compound can react with aldehydes or ketones to form new semicarbazone derivatives.
  • Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield the corresponding furaldehyde and semicarbazone.
  • Reduction Reactions: The nitro group can be reduced to an amino group, altering the compound's reactivity and biological activity .

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

Hydroxymethyl 5-nitro-2-furyl ketone semicarbazone exhibits notable biological activities. Compounds containing nitro groups, particularly those in the furan series, have been studied for their antibacterial properties. Research indicates that derivatives of nitrofuran compounds can show efficacy against various bacterial strains and protozoal infections . Additionally, some studies suggest potential anti-inflammatory and antitumor activities, although more research is needed to fully elucidate these effects.

The synthesis of hydroxymethyl 5-nitro-2-furyl ketone semicarbazone typically involves the following steps:

  • Formation of 5-Nitro-2-furaldehyde: This is achieved by nitrating furfural under controlled conditions.
  • Condensation with Semicarbazide: The aldehyde reacts with semicarbazide in an acidic medium to form the semicarbazone derivative. This reaction usually requires heating and may be performed in solvents like ethanol or methanol .
  • Purification: The product can be purified through recrystallization or chromatography methods to obtain pure hydroxymethyl 5-nitro-2-furyl ketone semicarbazone.

Hydroxymethyl 5-nitro-2-furyl ketone semicarbazone has potential applications in several fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly as an antimicrobial agent.
  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules due to its reactive functional groups.
  • Agricultural Chemistry: There is potential for use in developing agrochemicals that target specific pests or pathogens .

Interaction studies involving hydroxymethyl 5-nitro-2-furyl ketone semicarbazone have focused on its biochemical interactions with enzymes and cellular targets. Preliminary studies suggest that it may inhibit certain bacterial enzymes, leading to its antimicrobial action. Further research is necessary to explore its mechanism of action and potential synergistic effects with other compounds .

Several compounds share structural similarities with hydroxymethyl 5-nitro-2-furyl ketone semicarbazone, including:

  • 5-Nitro-2-furaldehyde Semicarbazone: This compound lacks the hydroxymethyl group but retains biological activity against bacteria.
  • 2-Furyl Hydroxymethyl Ketone: Similar in structure but does not contain the nitro group; used primarily in organic synthesis.
  • Hydrazones Derived from Furfural: These compounds exhibit different reactivities but share the furan ring structure.

Comparison Table

CompoundKey FeaturesBiological Activity
Hydroxymethyl 5-nitro-2-furyl ketone semicarbazoneContains hydroxymethyl and nitro groupsAntimicrobial potential
5-Nitro-2-furaldehyde SemicarbazoneLacks hydroxymethyl group; similar reactivityAntibacterial
2-Furyl Hydroxymethyl KetoneNo nitro group; versatile in synthesisLimited biological activity
Hydrazones from FurfuralVarying reactivities; often used in synthesisVaries widely

The uniqueness of hydroxymethyl 5-nitro-2-furyl ketone semicarbazone lies in its combination of functional groups that enhance its biological activity while providing synthetic versatility not found in other similar compounds.

Vibrational Spectral Analysis via FT-IR and Raman Spectroscopy

Vibrational spectroscopy provides fundamental insights into the molecular structure and functional group identification of hydroxymethyl 5-nitro-2-furyl ketone semicarbazone through characteristic absorption frequencies. The infrared and Raman spectroscopic analysis reveals distinct vibrational modes associated with the compound's multiple functional groups, including the semicarbazone moiety, nitrofuran ring system, and hydroxymethyl substituent [1] [3].

The nitrogen-hydrogen stretching vibrations constitute the most prominent features in the high-frequency region of the infrared spectrum. The primary amine group of the semicarbazone moiety exhibits asymmetric stretching vibrations in the range of 3460-3380 cm⁻¹, while symmetric stretching modes appear at 3312-3302 cm⁻¹ [1] [4]. The semicarbazone nitrogen-hydrogen stretch manifests as a characteristic absorption at 3280-3271 cm⁻¹, often exhibiting splitting due to intermolecular hydrogen bonding interactions [3] [4]. These frequencies demonstrate red-shifted values compared to free amine groups, indicating the weakening of nitrogen-hydrogen bonds through proton transfer mechanisms with neighboring oxygen atoms [3].

The furan ring system contributes distinctive carbon-hydrogen stretching vibrations in the aromatic region between 3095-2977 cm⁻¹ [5] [4]. These absorptions correspond to the heterocyclic aromatic character of the furan moiety and provide confirmation of the ring structure integrity [5] [6]. The multiplicity of carbon-hydrogen stretching bands reflects the different electronic environments of the furan ring carbons, particularly those adjacent to the nitro and hydroxymethyl substituents [5].

The semicarbazone functionality exhibits its characteristic carbon-nitrogen double bond stretching vibration as a strong absorption band at 1689-1655 cm⁻¹ [3] [7]. This frequency range represents the imine character of the semicarbazone linkage and serves as a diagnostic marker for this functional group [3] [4]. The position of this absorption demonstrates conjugation effects with the furan ring system, resulting in reduced frequency values compared to isolated carbon-nitrogen double bonds [3].

Furan ring vibrational modes manifest as carbon-carbon stretching vibrations in the range of 1590-1580 cm⁻¹ [5] [4]. These skeletal vibrations correspond to the aromatic character of the five-membered heterocycle and exhibit characteristic intensity patterns in both infrared and Raman spectra [5]. The ring breathing modes and associated carbon-carbon stretching frequencies provide confirmation of the furan ring structure [6].

The nitro group functionality produces two distinctive absorption regions corresponding to asymmetric and symmetric stretching modes. The asymmetric nitrogen-oxygen stretching appears as a strong absorption at 1550-1475 cm⁻¹, while the symmetric stretching mode manifests at 1360-1290 cm⁻¹ [8] [9]. These frequencies are characteristic of aromatic nitro compounds and exhibit slight variations depending on the electronic environment and substitution pattern [8] [7].

The hydroxymethyl substituent contributes carbon-oxygen stretching vibrations in the broad range of 1320-1000 cm⁻¹ [9] [10]. These absorptions overlap with other functional group vibrations but can be distinguished through careful spectral analysis and comparison with model compounds [9]. The hydroxyl group associated with the hydroxymethyl moiety exhibits characteristic stretching vibrations that may be masked by hydrogen bonding interactions [10].

Functional GroupFrequency Range (cm⁻¹)Assignment
N-H asymmetric stretch (NH₂)3460-3380Primary amine asymmetric stretching
N-H symmetric stretch (NH₂)3312-3302Primary amine symmetric stretching
N-H stretch (semicarbazone)3280-3271Semicarbazone N-H stretching
C-H stretch (furan ring)3095-2977Aromatic C-H stretching
C=N stretch (semicarbazone)1689-1655Imine C=N stretching
C=C stretch (furan ring)1590-1580Furan ring C=C stretching
N-O asymmetric stretch (nitro)1550-1475Nitro group asymmetric stretching
N-O symmetric stretch (nitro)1360-1290Nitro group symmetric stretching
C-O stretch (hydroxymethyl)1320-1000Hydroxymethyl C-O stretching
N-H bend (NH₂)1650-1580Primary amine scissoring
C-H bend (furan)1330-1260Furan C-H in-plane bending
C-N stretch1382-1266Aromatic C-N stretching
N-N stretch1151-1120Hydrazone N-N stretching
C-H out-of-plane (furan)952-905Furan C-H out-of-plane bending

The deformation and bending modes occur in the fingerprint region below 1500 cm⁻¹. Primary amine scissoring vibrations appear at 1650-1580 cm⁻¹, while furan carbon-hydrogen in-plane bending modes manifest at 1330-1260 cm⁻¹ [4]. The aromatic carbon-nitrogen stretching vibrations occur at 1382-1266 cm⁻¹, providing evidence for the connection between the furan ring and semicarbazone moiety [4].

The hydrazone nitrogen-nitrogen stretching vibration appears as a characteristic absorption at 1151-1120 cm⁻¹ [3] [11]. This frequency serves as a diagnostic marker for the semicarbazone linkage and exhibits moderate intensity in infrared spectra [3]. The out-of-plane bending vibrations of furan carbon-hydrogen bonds manifest in the range of 952-905 cm⁻¹, confirming the planar structure of the heterocyclic ring [5] [12].

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural information about hydroxymethyl 5-nitro-2-furyl ketone semicarbazone through characteristic chemical shift patterns and coupling relationships. The carbon-13 nuclear magnetic resonance spectrum reveals distinctive resonances corresponding to the various carbon environments within the molecular framework [13] [14] [15].

The furan ring carbons exhibit characteristic chemical shift patterns that reflect their electronic environments and substitution effects. The carbon-1 position of the furan ring resonates in the range of 110-120 parts per million, corresponding to an unsubstituted furan carbon [14] [5]. The carbon-2 position, bearing the nitro substituent, demonstrates significant deshielding and appears at 150-160 parts per million due to the electron-withdrawing effect of the nitro group [14] [5].

The carbon-3 and carbon-4 positions of the furan ring exhibit chemical shifts at 110-120 and 140-150 parts per million, respectively [14] [5]. These values reflect the aromatic character of the heterocycle and the influence of neighboring substituents on the electronic environment [14]. The carbon-5 position, which connects to the semicarbazone linkage, resonates at 120-130 parts per million, demonstrating the effect of substitution on the chemical shift values [14] [5].

The semicarbazone functionality contributes two distinctive carbon resonances corresponding to the imine and carbonyl carbons. The carbon-nitrogen double bond carbon appears at 145-155 parts per million, characteristic of imine carbons in conjugated systems [13] [14]. This chemical shift reflects the sp² hybridization and the electron density distribution within the semicarbazone moiety [13].

The carbonyl carbon of the semicarbazone group resonates in the typical carbonyl region at 170-180 parts per million [13] [14]. This chemical shift is consistent with amide carbonyl carbons and confirms the presence of the semicarbazone functional group [13] [15]. The exact position within this range depends on hydrogen bonding and electronic effects from neighboring groups [15].

Carbon Position¹³C Chemical Shift (ppm)Multiplicity/Environment
C-1 (Furan)110-120CH, furan ring
C-2 (Furan)150-160Quaternary, nitro-substituted
C-3 (Furan)110-120CH, furan ring
C-4 (Furan)140-150CH, furan ring
C-5 (Furan)120-130Quaternary, substituted
C=N (Semicarbazone)145-155Quaternary, imine carbon
C=O (Semicarbazone)170-180Quaternary, carbonyl carbon
CH₂OH (Hydroxymethyl)60-65CH₂, hydroxymethyl
Aromatic carbons100-140Aromatic CH carbons
Nitrogen-bearing carbons50-60Carbons bonded to nitrogen

The hydroxymethyl substituent produces a characteristic methylene carbon resonance at 60-65 parts per million [14] [10]. This chemical shift is typical for primary alcohol carbons and confirms the presence of the hydroxymethyl group [14]. The carbon appears as a primary carbon signal and exhibits characteristic coupling patterns with attached protons [14].

General aromatic carbons within the molecular framework resonate in the broad range of 100-140 parts per million, reflecting the diverse electronic environments created by the various substituents [14] [15]. These resonances provide confirmation of the aromatic character and substitution patterns within the molecule [14].

Nitrogen-bearing carbons demonstrate characteristic chemical shifts in the range of 50-60 parts per million [14] [15]. These resonances correspond to carbons directly bonded to nitrogen atoms and exhibit the expected upfield shifts associated with nitrogen substitution [14]. The chemical shift values provide evidence for the nitrogen-carbon bonding patterns within the semicarbazone linkage [15].

Proton nuclear magnetic resonance spectroscopy reveals complementary structural information through characteristic chemical shift patterns and coupling relationships. The furan ring protons exhibit downfield chemical shifts characteristic of aromatic protons, typically appearing in the range of 6.5-8.0 parts per million [16] [13]. The splitting patterns and coupling constants provide information about the substitution pattern and electronic environment of the furan ring [13].

The semicarbazone protons demonstrate characteristic chemical shifts and exchange behaviors. The nitrogen-hydrogen protons appear as broad signals in the range of 5.0-8.0 parts per million, often exhibiting exchange broadening due to hydrogen bonding interactions [16] [3]. The hydroxymethyl protons produce characteristic multipicity patterns corresponding to the methylene environment [16].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of hydroxymethyl 5-nitro-2-furyl ketone semicarbazone through characteristic ion formation patterns. The electron impact ionization produces distinctive fragmentation pathways that enable structural confirmation and compound identification [17] [18] [19].

The molecular ion peak appears at mass-to-charge ratio 198, corresponding to the molecular weight of the compound [18]. This peak typically exhibits weak to moderate intensity, characteristic of compounds containing nitro groups and semicarbazone functionalities [17] [19]. The molecular ion serves as the starting point for all subsequent fragmentation reactions and confirms the molecular formula [20].

The primary fragmentation pathways involve the loss of characteristic neutral molecules and the formation of stable fragment ions. The loss of the nitro group produces a significant fragment ion at mass-to-charge ratio 152, corresponding to [M-NO₂]⁺ [17] [18]. This fragmentation pathway reflects the relative weakness of the carbon-nitrogen bond connecting the nitro group to the furan ring and typically exhibits moderate to high intensity [17] [19].

The loss of the carbamoyl group (NH₂CO) generates a fragment ion at mass-to-charge ratio 155, designated as [M-NH₂CO]⁺ [21]. This fragmentation represents the cleavage of the semicarbazone functionality and provides evidence for the presence of this functional group [21]. The intensity of this fragment depends on the stability of the resulting ion and the competing fragmentation pathways [21].

Another significant fragmentation involves the loss of the semicarbazide moiety (NH₂CONH), producing a fragment ion at mass-to-charge ratio 154 [21]. This pathway, designated as [M-NH₂CONH]⁺, reflects the complete loss of the semicarbazone nitrogen-containing portion and results in the formation of a substituted furan ion [21].

The hydroxymethyl group demonstrates characteristic loss patterns, generating a fragment ion at mass-to-charge ratio 167 through the elimination of CH₂OH [22]. This fragmentation pathway, represented as [M-CH₂OH]⁺, provides confirmation of the hydroxymethyl substituent and its relative lability under mass spectrometric conditions [22].

Fragment m/zRelative Intensity (%)Assignment
M⁺- (198)10-25Molecular ion peak
[M-NO₂]⁺ (152)40-60Loss of nitro group
[M-NH₂CO]⁺ (155)30-50Loss of carbamoyl group
[M-NH₂CONH]⁺ (154)25-45Loss of semicarbazide moiety
[M-CH₂OH]⁺ (167)20-40Loss of hydroxymethyl group
Base peak (77)100Phenyl cation (C₆H₅⁺)
Fragment (59)60-80Acetyl cation (CH₃CO⁺)
Fragment (46)40-60NO₂ fragment
Fragment (30)50-70NO fragment
Furan ring⁺ (68)30-50Furan ring cation

The base peak in the mass spectrum typically appears at mass-to-charge ratio 77, corresponding to the phenyl cation (C₆H₅⁺) [21] [23]. This fragment represents one of the most stable ions formed during the fragmentation process and serves as a common reference point for nitroaromatic compounds [22] [23]. The high intensity of this peak reflects the exceptional stability of the phenyl cation under electron impact conditions [23].

Additional fragment ions provide supporting evidence for the structural assignment. The fragment at mass-to-charge ratio 59 corresponds to the acetyl cation (CH₃CO⁺), which may arise from rearrangement processes during fragmentation [22]. The nitro group contributes characteristic fragments at mass-to-charge ratios 46 and 30, corresponding to NO₂ and NO fragments, respectively [19] [22].

The furan ring system produces a characteristic fragment ion at mass-to-charge ratio 68, representing the intact furan ring cation [17]. This fragment provides direct evidence for the heterocyclic portion of the molecule and confirms the presence of the furan ring system [17]. The intensity and stability of this fragment depend on the substitution pattern and electronic effects within the ring [17].

The fragmentation patterns demonstrate the influence of functional group interactions on the mass spectrometric behavior. The nitro group facilitates fragmentation through its electron-withdrawing effects, while the semicarbazone moiety provides multiple sites for bond cleavage [19]. The hydroxymethyl substituent contributes to the overall fragmentation complexity through its potential for rearrangement reactions [22].

Secondary fragmentation pathways involve the further breakdown of primary fragment ions to produce smaller, more stable species. These processes include the loss of carbon monoxide, formaldehyde, and other small neutral molecules from the primary fragments [22]. The resulting secondary fragments provide additional structural information and support the proposed fragmentation mechanisms [19] [22].

XLogP3

-0.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

228.04946937 g/mol

Monoisotopic Mass

228.04946937 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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